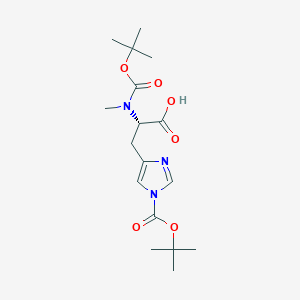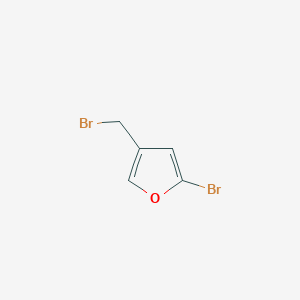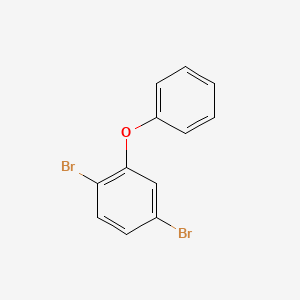
Benzene, 1,4-dibromo-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dibromo-2-phenoxy- is an organic compound with the molecular formula C12H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a phenoxy group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-phenoxy- typically involves the bromination of phenoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of Benzene, 1,4-dibromo-2-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: Benzene, 1,4-dibromo-2-phenoxy- undergoes electrophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).
Common Reagents and Conditions:
Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Zinc (Zn), hydrochloric acid (HCl).
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation: Quinone derivatives.
Reduction: Benzene derivatives with hydrogen replacing bromine atoms.
Applications De Recherche Scientifique
Benzene, 1,4-dibromo-2-phenoxy- is used in various scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-dibromo-2-phenoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the phenoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can act as an intermediate in various chemical pathways, leading to the formation of more complex structures .
Comparaison Avec Des Composés Similaires
Benzene, 1,4-dibromo-: This compound has two bromine atoms substituted at the 1 and 4 positions but lacks the phenoxy group.
Benzene, 1-bromo-4-phenoxy-: This compound has only one bromine atom substituted at the 1 position and a phenoxy group at the 4 position.
Uniqueness: Benzene, 1,4-dibromo-2-phenoxy- is unique due to the presence of both bromine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
337513-66-3 |
|---|---|
Formule moléculaire |
C12H8Br2O |
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
1,4-dibromo-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
URDWJMUOJJSXAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
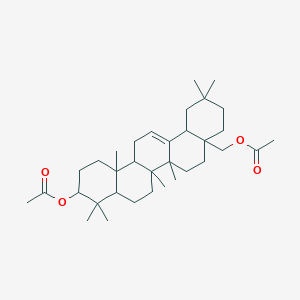
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

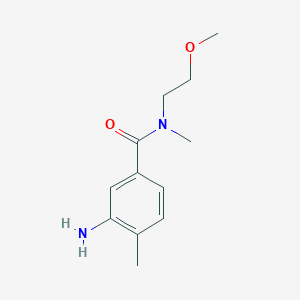
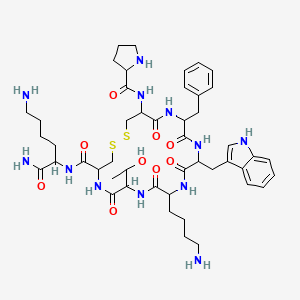


![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
